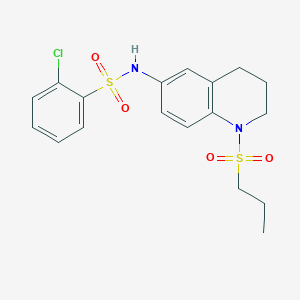

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-13-15(9-10-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPDEZOEGHRGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can be achieved through multi-step organic synthesis. One of the common synthetic routes involves the following steps:

Starting Material Preparation: : Begin with the appropriate tetrahydroquinoline derivative.

N-Alkylation: : Introduce the propylsulfonyl group using propylsulfonyl chloride in the presence of a base such as sodium hydride.

Chlorination: : Chlorinate the benzenesulfonamide derivative using thionyl chloride or another chlorinating agent.

Coupling Reaction: : Finally, couple the chlorinated benzenesulfonamide with the alkylated tetrahydroquinoline derivative under suitable conditions, often requiring a catalyst and appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic steps but is scaled up to accommodate larger volumes. Process optimization involves:

Using continuous flow reactors for better control of reaction parameters.

Employing cost-effective reagents and catalysts.

Implementing rigorous purification techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: : Can be oxidized to introduce additional functional groups.

Reduction: : Possible reduction of specific functional groups under controlled conditions.

Substitution: : The chloro and sulfonyl groups make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Application of reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: : Employment of nucleophiles like amines or alcohols under basic conditions to substitute the chloro group.

Major Products Formed

From Oxidation: : Formation of ketones or aldehydes depending on the specific conditions.

From Reduction: : Conversion to primary or secondary amines.

From Substitution: : Introduction of new functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

Catalysis: : Acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

Material Science: : Used in the synthesis of polymers with specific electronic properties.

Biology

Enzyme Inhibition: : Potential inhibitor of enzymes due to its structural similarity to biological substrates.

Probe Design: : Used in the design of molecular probes for studying biological processes.

Medicine

Drug Development: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Agricultural Chemicals: : Applied in the synthesis of herbicides and pesticides.

Dye Synthesis: : Intermediate in the production of complex dyes with specific color properties.

Mechanism of Action

The mechanism of action for 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to inhibition or activation of specific biochemical pathways, resulting in its observed effects.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and tetrahydroquinoline-based compounds. What sets 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide apart is its unique combination of functional groups, providing a distinct profile in terms of reactivity and application.

Similar Compounds

N-(2-chloro-6-methylphenyl)benzenesulfonamide

N-(2-chloro-5-nitrophenyl)benzenesulfonamide

2-(propylsulfonyl)quinolin-6-ylbenzenesulfonamide

Each of these compounds exhibits unique properties, but none combine the same set of functional groups found in 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, making it a valuable entity for diverse applications.

Let me know if there's any other way I can be of help.

Biological Activity

The compound 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈ClN₂O₄S

- Molecular Weight : 352.79 g/mol

- CAS Number : 847170-51-8

The compound features a chloro group and a sulfonamide moiety, which are known to contribute to its biological activity.

Research indicates that compounds similar to 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide often act as inhibitors of carbonic anhydrases (CAs), which are enzymes involved in various physiological processes including acid-base balance and respiration. The interaction of the sulfonamide group with the zinc ion in the active site of CAs is crucial for their inhibitory action .

Anticancer Properties

Recent studies have demonstrated that derivatives of benzenesulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : L929 (mouse fibroblast), MCF-7 (breast cancer), and Hep-3B (hepatocellular carcinoma).

- Findings : Several compounds showed notable cytotoxicity with low IC₅₀ values, indicating their potential as anticancer agents. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation pathways .

Inhibition of Carbonic Anhydrases

The compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCAs). Notably:

- Inhibition Potency : The compound demonstrated a K₁ value in the nanomolar range against isoforms hCA I and II, indicating strong inhibitory activity compared to traditional inhibitors like acetazolamide .

- Selectivity : The structure allows for selective inhibition of specific CA isoforms, which is advantageous for minimizing side effects in therapeutic applications.

Case Studies

- Study on Antiproliferative Activity :

- Molecular Docking Studies :

Data Summary Table

| Biological Activity | Value/Observation |

|---|---|

| Molecular Weight | 352.79 g/mol |

| K₁ against hCA I | 47.8 nM |

| K₁ against hCA II | 33.2 nM |

| IC₅₀ against MCF-7 | Significant antiproliferative activity |

| Selectivity | High selectivity for hCA I and II |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide?

- The synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and subsequent coupling with chlorinated benzenesulfonamide. Critical steps include:

- Sulfonylation : Reaction of tetrahydroquinoline with propylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Coupling : Use of coupling agents like EDC/HOBt for amide bond formation between sulfonylated tetrahydroquinoline and 2-chlorobenzenesulfonamide .

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic characterization :

- NMR : Analyze - and -NMR to verify substituent positions (e.g., chloro group at C2 of benzene, propylsulfonyl group on tetrahydroquinoline) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] at m/z 446.94) .

- Elemental analysis : Validate C, H, N, S, and Cl content against theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide analogs?

- Assay standardization : Discrepancies in enzyme inhibition (e.g., carbonic anhydrase) may arise from variations in assay pH, substrate concentration, or purity (>95% by HPLC recommended) .

- Structural validation : Ensure crystallographic or computational docking studies (e.g., molecular dynamics simulations) align with observed activity to rule out stereochemical mismatches .

- Meta-analysis : Compare data across analogs (e.g., ethylsulfonyl vs. propylsulfonyl derivatives) to identify substituent-dependent trends .

Q. How does the propylsulfonyl group influence target selectivity compared to methyl/ethyl analogs?

- Steric effects : The longer propyl chain may enhance binding pocket occupancy in enzymes (e.g., tyrosine kinase), reducing off-target interactions .

- Electron-withdrawing impact : Sulfonyl groups modulate electron density on the tetrahydroquinoline ring, altering binding affinity. DFT calculations can quantify this effect .

- Case study : Ethylsulfonyl analogs show 30% lower IC against carbonic anhydrase IX compared to propylsulfonyl derivatives, suggesting chain length optimizes target engagement .

Q. What in silico methods predict the ADMET profile of this compound?

- Pharmacokinetic modeling : Use SwissADME or ADMETLab to assess:

- Lipophilicity (LogP ~3.2 for optimal membrane permeability) .

- Metabolic stability : CYP3A4/2D6 inhibition risks due to sulfonamide’s electron-deficient sulfur .

- Toxicity prediction : ProTox-II identifies potential hepatotoxicity (e.g., via sulfonamide-induced oxidative stress) .

Methodological Challenges and Solutions

Q. Why do solubility issues arise in biological assays, and how can they be mitigated?

- Problem : Low aqueous solubility (<0.1 mg/mL) due to hydrophobic tetrahydroquinoline and sulfonamide groups .

- Solutions :

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .

- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .

Q. How to design SAR studies for optimizing potency against neurodegenerative targets?

- Step 1 : Synthesize analogs with:

- Varying sulfonyl chains (methyl, ethyl, isopropyl) .

- Halogen substitutions (fluoro, bromo) on the benzene ring .

- Step 2 : Screen against tau protein aggregation (ThT assay) and acetylcholine esterase (Ellman’s method) .

- Step 3 : Use multivariate regression to correlate structural features (e.g., Hammett σ values) with IC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.